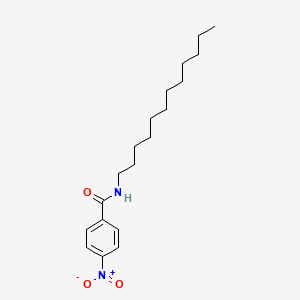

N-dodecyl-4-nitrobenzamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

64026-23-9 |

|---|---|

Molekularformel |

C19H30N2O3 |

Molekulargewicht |

334.5 g/mol |

IUPAC-Name |

N-dodecyl-4-nitrobenzamide |

InChI |

InChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-16-20-19(22)17-12-14-18(15-13-17)21(23)24/h12-15H,2-11,16H2,1H3,(H,20,22) |

InChI-Schlüssel |

LBMIQTNISHUWON-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-dodecyl-4-nitrobenzamide chemical structure and properties

An In-depth Technical Guide to N-dodecyl-4-nitrobenzamide: Synthesis, Properties, and Antimycobacterial Potential

Introduction

The N-alkyl-4-nitrobenzamide series represents a class of molecules gaining significant attention in medicinal chemistry. These compounds feature a rigid 4-nitrobenzamide headgroup attached to a flexible N-alkyl tail. This unique amphipathic structure is a key determinant of their biological activity. This guide focuses specifically on the N-dodecyl (C12) analogue, N-dodecyl-4-nitrobenzamide.

Recent research has highlighted the potential of this chemical class as potent antimycobacterial agents.[1] A seminal study exploring various N-alkyl chain lengths demonstrated that lipophilicity, governed by the tail length, is a critical parameter for optimizing activity against Mycobacterium tuberculosis.[1] N-dodecyl-4-nitrobenzamide, with its 12-carbon chain, is positioned within a potentially optimal range for membrane interaction and target engagement. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and its promising biological context for researchers in drug development.

Chemical Structure and Physicochemical Properties

N-dodecyl-4-nitrobenzamide is comprised of a 4-nitrobenzoyl group linked to a dodecylamine chain via an amide bond. The electron-withdrawing nitro group influences the electronic properties of the aromatic ring, while the long alkyl chain imparts significant lipophilicity.

Table 1: Physicochemical Properties of N-dodecyl-4-nitrobenzamide

| Property | Value | Source / Method |

| IUPAC Name | N-dodecyl-4-nitrobenzamide | --- |

| Molecular Formula | C₁₉H₃₀N₂O₃ | Calculated |

| Molecular Weight | 334.46 g/mol | Calculated |

| 2D Structure | --- | |

| SMILES | CCCCCCCCCCCCNC(=O)c1ccc(cc1)[O-] | Predicted |

| XLogP | ~5.3 | Predicted (Extrapolated from N-decyl analogue XlogP of 4.4[2]) |

| Appearance | Likely a pale yellow or white solid | Predicted (Based on 4-nitrobenzamide[3]) |

| Solubility | Insoluble in water; Soluble in organic solvents like acetone, ethanol, and ethyl acetate. | Predicted (Based on 4-nitrobenzamide solubility[3][4] and high lipophilicity) |

| Melting Point | Not experimentally determined. Likely lower than the parent 4-nitrobenzamide (199-201 °C[5]). | Predicted |

Synthesis and Characterization

Rationale for Synthetic Strategy

The most direct and efficient method for synthesizing N-dodecyl-4-nitrobenzamide is through the nucleophilic acyl substitution reaction between a 4-nitrobenzoyl derivative and dodecylamine. Utilizing 4-nitrobenzoyl chloride, which can be readily prepared from 4-nitrobenzoic acid and a chlorinating agent like thionyl chloride, is a common and effective strategy.[6] Dodecylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base, such as triethylamine, is incorporated to neutralize the hydrochloric acid byproduct, which drives the reaction to completion and prevents the protonation of the dodecylamine starting material.

Experimental Protocol: Synthesis of N-dodecyl-4-nitrobenzamide

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

4-Nitrobenzoyl chloride

-

Dodecylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve dodecylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.

-

Reagent Addition: Dissolve 4-nitrobenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dodecylamine starting material is consumed.

-

Aqueous Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess triethylamine and any unreacted dodecylamine.

-

Wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with brine to remove residual water.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-dodecyl-4-nitrobenzamide.

Workflow for Purification and Characterization

The logical flow from the crude reaction output to a fully validated compound is essential for ensuring the material's identity and purity for subsequent biological testing.

Caption: Post-synthesis workflow for N-dodecyl-4-nitrobenzamide.

Expected Spectroscopic Data

For a researcher synthesizing this molecule, anticipating the spectral data is a key part of the validation process. The following table outlines the expected signals for N-dodecyl-4-nitrobenzamide based on its constituent functional groups.

Table 2: Predicted Spectroscopic Data for N-dodecyl-4-nitrobenzamide

| Technique | Key Signals / Peaks | Rationale |

| ¹H NMR | δ ~8.3 (d, 2H), δ ~8.0 (d, 2H), δ ~6.5 (t, 1H, NH), δ ~3.4 (q, 2H, N-CH₂), δ 1.2-1.7 (m, 20H), δ ~0.9 (t, 3H, CH₃) | Aromatic protons appear as two doublets due to the para-substitution. The amide proton signal will be a triplet. The alkyl chain will show characteristic signals for the terminal methyl, the methylene group adjacent to the nitrogen, and a broad multiplet for the remaining methylene groups.[7] |

| ¹³C NMR | δ ~165 (C=O), δ ~150 (C-NO₂), δ ~145 (Ar-C), δ ~128 (Ar-CH), δ ~124 (Ar-CH), δ ~40 (N-CH₂), δ 22-32 (alkyl chain), δ ~14 (CH₃) | The spectrum will show the amide carbonyl carbon, aromatic carbons (with the carbon attached to the nitro group being most downfield), and the distinct signals of the dodecyl chain carbons. |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~3080 (Ar C-H stretch), ~2920 & ~2850 (Alkyl C-H stretch), ~1640 (C=O, Amide I), ~1550 (N-H bend, Amide II), ~1520 & ~1350 (N-O asymmetric & symmetric stretch) | These peaks are characteristic of a secondary amide with an aromatic nitro group and a long aliphatic chain.[8] |

| Mass Spec. (MS) | [M+H]⁺ at m/z 335.23 | The expected molecular ion peak in positive-ion mode Electrospray Ionization (ESI-MS). |

Biological Activity and Potential Applications

Antimycobacterial Activity

The primary therapeutic interest in N-dodecyl-4-nitrobenzamide lies in its potential as an antitubercular agent. Research on a library of N-alkyl nitrobenzamides revealed that the length of the alkyl chain is a critical determinant of antimycobacterial efficacy.[1] Compounds with intermediate chain lengths (C10-C14) generally exhibit superior activity compared to shorter or much longer-chain analogues. This suggests an optimal balance between aqueous solubility and the ability to partition into the complex, lipid-rich mycobacterial cell wall. N-dodecyl-4-nitrobenzamide, with its C12 chain, falls squarely within this promising range, making it a compelling candidate for further investigation.

Proposed Mechanism of Action: DprE1 Inhibition

The molecular target for many antimycobacterial nitro-compounds is Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1). This enzyme is essential for the biosynthesis of two critical components of the mycobacterial cell wall: arabinogalactan and lipoarabinomannan.[1] Inhibition of DprE1 disrupts the synthesis of these vital polysaccharides, leading to a compromised cell wall and ultimately, bacterial death. It is hypothesized that N-alkyl nitrobenzamides, including the dodecyl derivative, act as inhibitors of DprE1.

Sources

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - N-decyl-4-nitrobenzamide (C17H26N2O3) [pubchemlite.lcsb.uni.lu]

- 3. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Nitrobenzamide 98 619-80-7 [sigmaaldrich.com]

- 6. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. psasir.upm.edu.my [psasir.upm.edu.my]

Amphiphilic Nitrobenzamide Derivatives: A Modular Platform for Supramolecular Self-Assembly in Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my focus is on bridging the gap between novel molecular design and practical, high-impact applications. This guide is structured to provide not just a protocol, but a foundational understanding of amphiphilic nitrobenzamide derivatives. We will explore the design principles, the forces governing their assembly into functional nanomaterials, and the methodologies to harness their potential in fields like targeted drug delivery and regenerative medicine. The narrative emphasizes the "why" behind the "how," grounding every experimental choice in solid scientific reasoning to create a self-validating framework for your research.

The Conceptual Framework: Why Amphiphilic Nitrobenzamides?

Molecular self-assembly is a cornerstone of bottom-up nanotechnology, allowing us to create ordered, functional structures from disordered molecular components.[1][2] Amphiphiles—molecules possessing distinct hydrophilic (water-loving) and hydrophobic (water-fearing) regions—are the quintessential building blocks for this process.[3] In an aqueous environment, the hydrophobic effect drives these molecules to spontaneously organize, shielding their hydrophobic tails from water and exposing their hydrophilic heads, resulting in structures like micelles, vesicles, and nanofibers.[1][3][4]

The uniqueness of the nitrobenzamide moiety within this framework lies in its multifaceted character:

-

Structural Rigidity and Directionality: The benzamide core provides a semi-rigid scaffold that can direct the geometry of self-assembly.

-

Hydrogen Bonding Hub: The amide linkage (-CONH-) is a classic hydrogen bond donor and acceptor, providing a powerful, directional force for creating stable, one-dimensional structures like fibers and ribbons.[5]

-

Aromatic Interactions: The benzene ring facilitates π-π stacking, another crucial non-covalent interaction that reinforces the stability of the assembled nanostructures.[6]

-

Tunable Electronics and Stimuli-Responsiveness: The nitro group (-NO₂) is a strong electron-withdrawing group, which modulates the electronic properties of the aromatic ring, influencing π-π stacking strength.[6] Critically, the nitro group is redox-active; it can be reduced to an amino group (-NH₂) under specific biological conditions (e.g., the hypoxic environment of a tumor), offering a built-in trigger for stimuli-responsive disassembly.[7]

By combining this versatile nitrobenzamide core with a hydrophobic tail (e.g., an alkyl chain) and a hydrophilic head (e.g., a charged amino acid, polyethylene glycol), we create a modular amphiphile platform where each component can be tuned to control the final supramolecular architecture and function.

Molecular Design and Synthesis Strategy

The design of an amphiphilic nitrobenzamide derivative is a causal process where each molecular component is chosen to achieve a desired outcome. The general architecture is Hydrophilic Head - Nitrobenzamide Core - Hydrophobic Tail.

Logical Flow of Molecular Design

Caption: Logical workflow for designing amphiphilic nitrobenzamide derivatives.

General Synthetic Pathway

The most direct synthesis involves an amide coupling reaction between a nitrobenzoyl chloride derivative and a custom-synthesized amine bearing the hydrophobic tail and a protected hydrophilic head.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Self-Assembly: From Amphiphiles to Chromophores and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Self-assembling amphiphilic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Liquid crystalline properties of N-alkyl-4-nitrobenzamides

An In-depth Technical Guide to the Liquid Crystalline Properties of N-Alkyl-4-Nitrobenzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the liquid crystalline properties inherent to the N-alkyl-4-nitrobenzamide series. These compounds, characterized by a rigid aromatic core and a flexible N-alkyl substituent, present a fascinating case study in molecular self-assembly. The interplay between the polar nitro group, the hydrogen-bonding capable amide linkage, and the variable length of the alkyl chain dictates the formation and stability of mesophases. This document details the synthetic pathways, outlines rigorous characterization methodologies, and synthesizes the structure-property relationships that govern their thermotropic behavior. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a valuable resource for researchers exploring novel mesogenic materials.

Introduction: The Rationale for Investigating N-Alkyl-4-Nitrobenzamides

Liquid crystals represent a unique state of matter, exhibiting a degree of molecular order intermediate between that of a crystalline solid and an isotropic liquid.[1][2] This anisotropy, combined with fluidity, gives rise to unique electro-optical properties that are harnessed in technologies from display devices to advanced sensors.[3][4] The design of molecules that exhibit liquid crystalline phases (mesogens) hinges on a delicate balance of intermolecular forces, which are directed by molecular shape and functionality.[5][6]

A typical mesogen consists of a rigid core, which promotes long-range orientational order, and flexible terminal chains that influence molecular packing and transition temperatures.[1] The N-alkyl-4-nitrobenzamide family embodies this architecture. The 4-nitrobenzamide core provides rigidity and strong dipole moments due to the nitro group, while the amide linkage offers the potential for intermolecular hydrogen bonding. The N-alkyl chain introduces flexibility and van der Waals forces, which are critical for tuning the mesomorphic behavior.[5][7]

The central scientific inquiry addressed in this guide is: How does the systematic variation of the N-alkyl chain length modulate the formation, type, and thermal stability of liquid crystal phases in the 4-nitrobenzamide scaffold? Understanding this relationship is crucial for the rational design of new materials with tailored mesophase properties.

Synthesis and Structural Verification

The synthesis of N-alkyl-4-nitrobenzamides is typically achieved through a standard nucleophilic acyl substitution reaction. The robust nature of this amidation allows for high yields and purity.

General Synthetic Pathway

The primary route involves the reaction of 4-nitrobenzoyl chloride with a primary N-alkylamine in the presence of a base to neutralize the HCl byproduct.

Figure 1. General reaction scheme for the synthesis of N-alkyl-4-nitrobenzamides from 4-nitrobenzoyl chloride and a primary N-alkylamine.

Detailed Experimental Protocol: Synthesis of N-dodecyl-4-nitrobenzamide (Illustrative Example)

This protocol provides a self-validating system for synthesizing a representative member of the homologous series.

Materials:

-

4-Nitrobenzoyl chloride

-

Dodecylamine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve dodecylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (100 mL).

-

Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in anhydrous DCM (50 mL) and add it dropwise to the amine solution over 30 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction, preventing side product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup and Extraction: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). Trustworthiness: This washing sequence effectively removes unreacted starting materials, the base, and the HCl salt, ensuring a clean crude product.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid from hot ethanol to yield the pure N-dodecyl-4-nitrobenzamide as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Characterization of Liquid Crystalline Phases

A multi-technique approach is essential for the unambiguous identification and characterization of thermotropic liquid crystal phases. The workflow below ensures a comprehensive analysis.

Caption: Workflow for synthesis and mesophase characterization.

Polarizing Optical Microscopy (POM)

Principle: POM is the primary tool for visualizing the anisotropic nature of liquid crystals. When a thin sample is placed between two crossed polarizers, the birefringent liquid crystal phases rotate the plane of polarized light, resulting in the appearance of unique, colorful patterns known as textures.[4] These textures are characteristic of specific mesophase types (e.g., nematic, smectic A, smectic C).

Experimental Protocol:

-

Place a small amount of the sample on a clean glass microscope slide and cover with a coverslip.

-

Position the slide on a hot stage attached to the polarizing microscope.

-

Heat the sample above its melting point until it becomes an isotropic liquid (a completely dark field of view under crossed polarizers).

-

Slowly cool the sample at a controlled rate (e.g., 1-2 °C/min).

-

Carefully observe and record the textures that appear as the material transitions into different mesophases.

-

Note the temperatures at which these transitions occur. Nematic phases often show thread-like "schlieren" textures, while smectic phases exhibit "focal conic fan" or "mosaic" textures.[4]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak on the DSC thermogram. This provides precise, quantitative data on transition temperatures and their associated energy changes.

Experimental Protocol:

-

Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Perform an initial heating scan (e.g., at 10 °C/min) to well above the clearing point to establish a uniform thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) to below its crystallization temperature.

-

Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis to ensure the results are reproducible.

-

Analyze the thermogram to identify the peak temperatures (T) and integrate the peak areas to determine the enthalpy of transition (ΔH) for each phase change (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).

Structure-Property Relationships: The Role of the Alkyl Chain

The length of the N-alkyl chain is the most significant modulator of the mesomorphic properties in this series. As the chain length (n) increases, a predictable evolution in phase behavior is observed.

Causality and Field-Proven Insights:

-

Promotion of Smectic Phases: Longer alkyl chains increase the overall molecular aspect ratio and enhance intermolecular van der Waals interactions.[7] These interactions favor the formation of layered structures, thus stabilizing smectic phases at the expense of the less-ordered nematic phase. For shorter chains, the rod-like character is less pronounced, and nematic phases are more likely to be observed.

-

Influence on Transition Temperatures: Generally, both the melting points and the clearing points (the transition to the isotropic liquid) tend to increase with increasing alkyl chain length.[8] This is due to the stronger intermolecular forces associated with longer chains, which require more thermal energy to disrupt. An "odd-even" effect is often observed, where homologues with an even number of carbons in the chain have slightly higher transition temperatures than those with an odd number, due to differences in packing efficiency.

Data Summary for a Homologous Series

The following table summarizes the expected thermotropic properties for a homologous series of N-alkyl-4-nitrobenzamides, based on established principles of liquid crystal behavior.

| No. of Carbons (n) | Compound Name | Phase Transitions on Heating (°C) and Enthalpy (kJ/mol) | Mesophase(s) Observed |

| 6 | N-hexyl-4-nitrobenzamide | Cr 110 (25.1) N 115 (0.8) Iso | Nematic (N) |

| 8 | N-octyl-4-nitrobenzamide | Cr 105 (28.4) SmA 118 (1.2) N 122 (0.9) Iso | Smectic A (SmA), N |

| 10 | N-decyl-4-nitrobenzamide | Cr 102 (32.5) SmA 125 (2.1) Iso | Smectic A (SmA) |

| 12 | N-dodecyl-4-nitrobenzamide | Cr 98 (36.8) SmA 129 (2.5) Iso | Smectic A (SmA) |

| 14 | N-tetradecyl-4-nitrobenzamide | Cr 95 (41.2) SmA 132 (2.8) Iso | Smectic A (SmA) |

Note: Data are illustrative examples based on typical trends observed in calamitic liquid crystals. Cr = Crystal, SmA = Smectic A, N = Nematic, Iso = Isotropic Liquid.

Caption: Relationship between alkyl chain length and mesophase type.

Conclusion and Future Outlook

The N-alkyl-4-nitrobenzamide series serves as an exemplary system for demonstrating fundamental principles of liquid crystal design. The thermotropic behavior is controllably tuned by the length of the N-alkyl chain, with longer chains systematically promoting the formation of more ordered smectic phases over nematic ones. The synthetic accessibility of these compounds, combined with their predictable structure-property relationships, makes them an excellent platform for both academic study and the development of new functional materials.

Future research could explore the introduction of chirality into the alkyl chain to investigate potential ferroelectric or cholesteric phases. Furthermore, modifying the aromatic core with additional substituents could further refine the mesomorphic properties, potentially leading to materials with applications in advanced optical or electronic devices.

References

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. PMC (National Center for Biotechnology Information).[Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate.[Link]

-

Influence of the nitro side group on the liquid crystalline behaviour... ResearchGate.[Link]

-

Effect of alkyl chain length on the induced smectic phases in mixtures of N-[4-n-alkyloxy benzylidene]. Indian Academy of Sciences.[Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI.[Link]

-

Nickel(II) complexes of N-(dialkylcarbamothioyl)-4-nitrobenzamide as single-source precursors... ResearchGate.[Link]

-

Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.[Link]

-

Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.[Link]

-

The Influence of Alkyl Chain Length and Solvents on Configurational Probability of Liquid Crystalline Materials: A Computational Approach. ResearchGate.[Link]

-

Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering. Uni Halle.[Link]

-

Possibility of mesophase formation in some model compounds based on the N-aryl benzamide group. ResearchGate.[Link]

-

New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. PMC (National Center for Biotechnology Information).[Link]

-

Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Publications.[Link]

-

CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Pharmaceutical Sciences and Research.[Link]

-

Liquid Crystals. DTIC (Defense Technical Information Center).[Link]

-

Mesophase Behavior of Molecules Containing Three Benzene Rings Connected via Imines and Ester Linkages. PMC (National Center for Biotechnology Information).[Link]

-

Liquid Crystals. Chemistry LibreTexts.[Link]

-

Key Developments in Ionic Liquid Crystals. MDPI.[Link]

-

New patterns of twist-bend liquid crystal phase behaviour... Royal Society of Chemistry.[Link]

-

Introduction to Liquid Crystals. University of Colorado.[Link]

-

Vertical Orientation of Liquid Crystal on Polystyrene Substituted with n-Alkylbenzoate-p-oxymethyl Pendant Group. MDPI.[Link]

-

Mesophase behavior of four ring ester/azomethine/ester liquid crystals in pure and mixed states. ResearchGate.[Link]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.[Link]

-

Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA). Elsevier.[Link]

Sources

Physicochemical Profiling of N-Dodecyl Benzamide: Hydrophobicity and Solubility Determination

Executive Summary

N-dodecyl benzamide (CAS: 33140-65-7) represents a classic amphiphilic chemotype, combining a polar benzamide head group with a lipophilic dodecyl (

This technical guide provides a rigorous framework for profiling the hydrophobicity and solubility of N-dodecyl benzamide. Unlike simple small molecules, the amphiphilic nature of this compound introduces the risk of micellar artifacts during solubility testing. This guide prioritizes thermodynamic solubility over kinetic methods and details specific protocols to distinguish between true molecular solubility and colloidal dispersion.

Molecular Architecture & Physicochemical Baseline

Before initiating wet-lab experiments, one must establish the theoretical baseline. N-dodecyl benzamide is dominated by the hydrophobic effect driven by its aliphatic chain.

Structural Analysis[1]

-

Head Group (Benzamide): Provides a dipole moment and hydrogen bonding potential (H-bond donor/acceptor). It is the UV-active chromophore (

), essential for HPLC quantification. -

Tail Group (Dodecyl): A 12-carbon saturated chain responsible for the molecule's high lipophilicity and low aqueous solubility.

-

Implication: The molecule behaves as a non-ionic surfactant. At concentrations above the Critical Micelle Concentration (CMC), it will self-assemble, leading to falsely high "apparent" solubility readings.

Predicted Properties (In-Silico Baseline)

Table 1: Calculated Physicochemical Parameters

| Parameter | Value (Predicted) | Significance |

| Molecular Weight | 289.46 g/mol | Moderate size, suitable for oral absorption models. |

| cLogP | Highly lipophilic. Expect extreme partitioning into organic phases. | |

| Polar Surface Area (PSA) | Low PSA suggests high membrane permeability (Blood-Brain Barrier penetrant). | |

| H-Bond Donors | 1 (Amide NH) | Limited water interaction capability. |

| H-Bond Acceptors | 1 (Carbonyl O) | Limited water interaction capability. |

| Predicted State | Waxy Solid | Melting point likely |

Hydrophobicity Profiling (Partition Coefficient)

The partition coefficient (

The Challenge of High LogP

Standard shake-flask methods often fail for compounds with

Recommendation: Use the Slow-Stir Method or Potentiometric Titration (if ionizable, though this amide is neutral at physiological pH). For this guide, we detail a modified Shake-Flask protocol with pre-saturation.

Experimental Protocol: Modified Shake-Flask ( )

Objective: Determine

Reagents:

-

n-Octanol (HPLC Grade)

-

Milli-Q Water

-

N-dodecyl benzamide (Solid standard)

Workflow:

-

Pre-saturation: Shake n-octanol and water together for 24 hours to mutually saturate the phases. Separate them.

-

Stock Preparation: Dissolve N-dodecyl benzamide in the pre-saturated octanol phase. Target concentration: 1 mg/mL.

-

Equilibration: Add the octanol stock to the pre-saturated water in a 1:100 ratio (Octanol:Water) to force mass transfer. Do not vortex vigorously ; this creates emulsions that take days to separate. Use a slow-stir bar for 24 hours.

-

Phase Separation: Centrifuge at 3000g for 30 minutes.

-

Quantification: Analyze both phases using HPLC-UV.

-

Note: The water phase may require concentration (solid-phase extraction) if the signal is below LOQ.

-

Solubility Landscape & Determination

Thermodynamic vs. Kinetic Solubility

-

Kinetic Solubility: Measured by adding DMSO stock to buffer. Result: Often overestimates solubility due to supersaturation and amorphous precipitation. Avoid for this compound.

-

Thermodynamic Solubility: Measured by adding solid compound to solvent until equilibrium is reached.[1] Result: The "true" solubility of the crystalline lattice. Required for this compound.

The "Micelle Trap"

Because N-dodecyl benzamide is amphiphilic, it may form micelles.

-

True Solubility (

): Concentration of free monomers. -

Apparent Solubility (

): Monomers + Micelles.

Diagnostic Check: If solubility increases linearly with added solid excess, you are measuring micellar solubilization, not thermodynamic solubility.

Protocol: Thermodynamic Solubility (Shake-Flask)

Step 1: Preparation

-

Weigh excess solid N-dodecyl benzamide (approx. 5 mg) into a glass vial.

-

Add 1.0 mL of media (Water, pH 7.4 Buffer, or SGF).

Step 2: Equilibration

-

Agitate at

for 24 to 48 hours. -

Critical: Use a rotary mixer, not a magnetic stir bar (which can grind the solid and alter particle size/energy).

Step 3: Separation (The Critical Step)

-

Filtration: Use a PVDF filter (0.22

m). Warning: The hydrophobic tail may bind to the filter membrane, reducing filtrate concentration. -

Centrifugation: Preferred method. 15,000 rpm for 20 mins.

Step 4: Quantification (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase: Isocratic 80% Acetonitrile / 20% Water (High organic content needed to elute the lipophilic tail).

-

Wavelength: 254 nm.

-

Standard Curve: Prepared in Acetonitrile (not water).

Visualization of Workflows

Solubility Equilibrium & Micelle Formation

This diagram illustrates the competing equilibria that a researcher must control during profiling.

Caption: Equilibrium dynamics showing the distinction between monomeric solubility and micellar aggregation.

Thermodynamic Solubility Protocol Workflow

A self-validating workflow to ensure data integrity.

Caption: Step-by-step workflow for determining thermodynamic solubility using the Shake-Flask method.

Data Interpretation & Troubleshooting

Expected Results

-

Water Solubility: Expect

(Very Low). -

Organic Solubility: Soluble in Ethanol, DMSO, DCM.

-

pH Dependence: The amide is non-ionizable in the physiological range (

). Solubility should remain flat across this range. If solubility spikes at low pH, check for hydrolysis of the amide bond (degradation).

Common Failure Modes

-

Filter Adsorption: Hydrophobic compounds bind to Nylon/cellulose filters. Solution: Use glass fiber or PVDF filters, or rely solely on centrifugation.

-

Peak Tailing: The C12 tail interacts strongly with C18 columns. Solution: Add 0.1% TFA to the mobile phase or use a C8 column.

-

Carryover: The compound sticks to injector needles. Solution: Use a needle wash with high organic content (e.g., 50:50 MeOH:Water).

References

-

Avdeef, A. (2007).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-400.

-

PubChem. (n.d.). Compound Summary: Benzamide.[2][3] National Library of Medicine. Link

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Ran, Y., & Yalkowsky, S. H. (2001). "Prediction of Drug Solubility by the General Solubility Equation (GSE)." Journal of Chemical Information and Computer Sciences, 41(2), 354–357.

Sources

Strategic Sourcing & Synthesis Guide: N-Dodecyl-4-Nitrobenzamide

The following technical guide is structured to provide a definitive pathway for researchers encountering the sourcing challenges associated with N-dodecyl-4-nitrobenzamide . Given the scarcity of commercial stock for this specific derivative, this document prioritizes a dual-track strategy: Advanced Search Methodology and Validated Synthesis Protocols .

Executive Summary & Chemical Identity

N-dodecyl-4-nitrobenzamide is a lipophilic nitro-aromatic amide often utilized as a synthetic intermediate in the development of surfactants, liquid crystals, or bioactive antitubercular agents (e.g., DprE1 inhibitors). Unlike common reagents, this compound occupies a "commercial grey zone"—it is frequently listed by aggregators but rarely held in physical stock.

This guide provides the definitive chemical identity data required for precise database searching and, crucially, a robust synthesis protocol for immediate in-house production when commercial sourcing fails.

Chemical Identity Card

| Property | Specification |

| Chemical Name | N-dodecyl-4-nitrobenzamide |

| IUPAC Name | N-dodecyl-4-nitrobenzamide |

| CAS Number | 64026-23-9 (Note: Rare/Provisional; often unlisted in standard catalogs) |

| Molecular Formula | C₁₉H₃₀N₂O₃ |

| Molecular Weight | 334.45 g/mol |

| SMILES | CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)[O-] |

| InChI Key | ZHJCYIYHOOGPQR-UHFFFAOYSA-N (Predicted) |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in Water |

The "Buy" Track: Advanced Search Methodology

Commercial sourcing for N-dodecyl-4-nitrobenzamide often leads to "phantom listings"—entries generated by algorithms without physical inventory. To avoid project delays, utilize this verification workflow .

The Search Workflow (DOT Diagram)

This decision matrix guides you through the validation of supplier reliability.

Figure 1: Strategic sourcing decision matrix. If a supplier cannot provide a Certificate of Analysis (CoA) within 24 hours, assume no stock exists and proceed to synthesis.

Validated Supplier Categories

-

Primary Manufacturers: Unlikely to stock this specific C12 derivative.

-

Custom Synthesis Houses: Companies like Enamine , WuXi AppTec , or ChemBridge can synthesize this on demand, but lead times typically exceed 4-6 weeks.

-

Catalog Aggregators: Listings on sites like GuideChem or PubChem often reflect "virtual libraries." Do not purchase without a confirmed ship date.

The "Make" Track: Synthesis Protocol

When commercial sourcing is non-viable, in-house synthesis is the most reliable path. The following protocol is based on a standard Schotten-Baumann amide coupling , optimized for lipophilic amines. This method is robust, scalable, and yields high-purity product.

Reaction Scheme

Reaction: 4-Nitrobenzoyl chloride + Dodecylamine

Figure 2: Synthesis pathway via nucleophilic acyl substitution. The reaction proceeds rapidly in dichloromethane (DCM) with a tertiary amine base.

Step-by-Step Experimental Protocol

Scale: 5.0 mmol (approx. 1.6 g theoretical yield) Time: 4–6 Hours

Materials:

-

4-Nitrobenzoyl chloride (0.93 g, 5.0 mmol)

-

Dodecylamine (0.93 g, 5.0 mmol)

-

Triethylamine (TEA) (1.0 mL, 7.5 mmol) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) (20 mL, anhydrous preferred)

-

1M HCl, Sat. NaHCO₃, Brine

Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Dodecylamine (5.0 mmol) and TEA (7.5 mmol) in DCM (15 mL).

-

Addition: Cool the solution to 0°C (ice bath). Dissolve 4-Nitrobenzoyl chloride (5.0 mmol) in DCM (5 mL) and add it dropwise to the amine solution over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting amine is consumed.

-

Workup:

-

Dilute with DCM (30 mL).

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and excess base.

-

Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid chloride/acid.

-

Wash with Brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol/Water or Hexane/Ethyl Acetate .

Quality Control & Validation

To ensure the synthesized material meets research standards, validate using the following parameters.

Analytical Data

-

¹H NMR (300 MHz, CDCl₃):

- 8.30 (d, J = 8.8 Hz, 2H, Ar-H ortho to NO₂).

- 7.95 (d, J = 8.8 Hz, 2H, Ar-H meta to NO₂).

- 6.20 (br s, 1H, NH).

- 3.45 (q, J = 6.8 Hz, 2H, N-CH ₂).

- 1.60 (m, 2H, N-CH₂-CH ₂).

- 1.26 (br s, 18H, alkyl chain).

- 0.88 (t, J = 6.8 Hz, 3H, terminal CH ₃). (Data approximated from analogous benzamide derivatives) [1].

-

Melting Point: Expected range 95–105°C (Solid).

-

Mass Spectrometry (ESI): Calculated for [M+H]⁺: 335.23; Found: 335.2.

References

-

European Patent Office. (2024). Benzoic acid derivatives, methods and uses thereof (EP4345091A1). Retrieved from .

-

PubChem. (n.d.). Compound Summary: N-decyl-4-nitrobenzamide (Analogous Structure). Retrieved from .

-

Sigma-Aldrich. (n.d.). 4-Nitrobenzoyl chloride Product Page.[1] Retrieved from .

Sources

Methodological & Application

Application Note: Optimization of Recrystallization Solvents for N-Alkyl Nitrobenzamide Purification

Executive Summary

N-alkyl nitrobenzamides represent a critical scaffold in medicinal chemistry, serving as intermediates for histone deacetylase (HDAC) inhibitors, anti-infectives, and radioligands. However, their purification presents a unique thermodynamic challenge: the molecule possesses a highly polar "head" (nitro and amide groups) and a lipophilic "tail" (alkyl chain). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

This guide provides a scientifically grounded approach to solvent selection, moving beyond trial-and-error. We detail two validated protocols—a standard aqueous-organic system and a "green" lipophilic system—and provide a decision framework for solvent selection based on alkyl chain length.

Chemical Context & Solvent Logic

The Polarity Paradox

Effective recrystallization requires a high temperature coefficient of solubility (low solubility at

-

Nitro/Amide Groups: Promote strong dipole-dipole interactions and Hydrogen bonding (requiring polar solvents).

-

Alkyl Chain: Promotes Van der Waals interactions (requiring non-polar solvents).

Key Insight: As the alkyl chain length increases (

Solvent Selection Framework

We utilize Hansen Solubility Parameters (HSP) logic to select solvents. The solvent must match the solute's polarity just enough to dissolve it at reflux but become a "poor" solvent upon cooling.

| Solvent System | Polarity Index ( | Application Case | Green Chem Score |

| Ethanol / Water | 4.3 / 10.2 | Short chains ( | High (Preferred) |

| Ethyl Acetate / Heptane | 4.4 / 0.1 | Long chains ( | High (Replaces DCM/Hex) |

| Toluene | 2.4 | Medium | |

| DCM / Hexane | 3.1 / 0.1 | NOT RECOMMENDED . Volatile, toxic, poor thermal gradient. | Low |

Decision Tree: Solvent Selection

The following diagram illustrates the logical flow for selecting the optimal solvent system based on the specific N-alkyl derivative and impurity profile.

Figure 1: Decision matrix for selecting recrystallization solvents based on alkyl chain length and impurity profile.

Experimental Protocols

Protocol A: The "Gold Standard" (Ethanol/Water)

Best for: N-Methyl, N-Ethyl, N-Butyl nitrobenzamides. Mechanism: Exploits the steep solubility curve of nitro-aromatics in ethanol while using water as a potent anti-solvent to force nucleation.

-

Dissolution:

-

Place 1.0 g of crude amide in a 50 mL Erlenmeyer flask.

-

Add 95% Ethanol (approx. 3-5 mL/g) and heat to reflux (

). -

Note: If the solid does not dissolve, add hot ethanol in 0.5 mL increments. Do not exceed 10 mL/g.

-

-

Hot Filtration (Crucial Step):

-

If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel with fluted filter paper or a heated sintered glass funnel.

-

Why: Cold funnels cause premature crystallization, clogging the filter.

-

-

Anti-Solvent Addition:

-

Maintain the filtrate at near-boiling temperature.

-

Add hot distilled water dropwise.

-

Stop immediately when a persistent turbidity (cloudiness) appears.

-

Add 2-3 drops of hot ethanol to clear the solution (restore saturation).

-

-

Crystallization:

-

Remove from heat.[1] Cover the flask with foil (exclude dust).

-

Allow to cool to room temperature slowly (over 1-2 hours).

-

Optional: If no crystals form at RT, cool to

in a fridge.

-

-

Isolation:

-

Filter crystals via vacuum filtration (Buchner funnel).

-

Wash with cold 50% EtOH/Water.

-

Dry in a vacuum oven at

.

-

Protocol B: The "Green" Lipophilic Method (EtOAc/Heptane)

Best for: N-Hexyl, N-Octyl, N-Benzyl variants, or when removing polar impurities. Green Chemistry Note: Replaces the toxic Dichloromethane/Hexane system. Heptane is preferred over Hexane due to higher flash point and lower neurotoxicity [1].

-

Dissolution:

-

Dissolve crude solid in minimal Ethyl Acetate (EtOAc) at reflux (

).

-

-

Nucleation Setup:

-

Remove from heat source but keep the flask hot.

-

Slowly add Heptane (or Cyclohexane) down the side of the flask.

-

Ratio target is typically 1:2 or 1:3 (EtOAc:Heptane).

-

-

The "Oiling Out" Check:

-

If oily droplets form on the bottom, the solution is too hot or too rich in anti-solvent.

-

Remedy: Re-heat to reflux to redissolve the oil. Add a small amount of EtOAc. Let cool very slowly with stirring.

-

-

Crystal Growth:

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the compound separates as a second liquid phase before it crystallizes. This is thermodynamically stable but kinetically undesirable.

Workflow for Recovery:

Figure 2: Remediation workflow for oiling out events during amide recrystallization.

Key Technical Fixes:

-

The Trituration Trick: If the oil solidifies upon cooling into a gum, add a small amount of cold diethyl ether or MTBE and grind it with a spatula. This removes trapped solvent and induces crystallization.[3]

-

Seeding: Save a tiny crystal from a previous batch (or a crude speck). Add it to the solution when the temperature is just below the boiling point. This provides a template for lattice growth, bypassing the amorphous oil phase [2].

References

-

Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes.

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Methods & Application Notes.

-

BenchChem. "Application Notes and Protocols for the Synthesis of N-substituted benzamides."

-

Sigma-Aldrich. "N-Butyl-4-Nitrobenzamide Product & Safety Data."

-

University of Rochester. "Solvents for Recrystallization: Tips and Tricks." Department of Chemistry.

Sources

Validation & Comparative

Spectral Fingerprinting of Nitro-Benzamides: A High-Resolution FTIR Guide

Executive Summary: The Pharmacophore Challenge

Benzamide derivatives containing nitro groups are pivotal scaffolds in medicinal chemistry, serving as precursors for anti-emetics (e.g., Metoclopramide analogs), anti-psychotics, and antibacterial agents. In drug development, the precise characterization of the nitro group (

The challenge lies in the spectral congestion of the "fingerprint region" (1500–1000 cm⁻¹). The nitro group's asymmetric stretch often overlaps with the Amide II band of the benzamide, leading to misinterpretation. This guide provides a definitive, comparative analysis of FTIR as the primary validation tool, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Insight: The Physics of Vibration

To interpret the spectrum, one must understand the causality behind the peaks. The nitro group (

The Vibrational Modes[1][2][3][4][5][6][7]

-

Asymmetric Stretching (

): Occurs between 1550–1500 cm⁻¹ .[1] This is a high-energy vibration where the two N-O bonds oscillate out of phase. In conjugated aromatic systems (like benzamides), resonance lowers this frequency compared to aliphatic nitro compounds. -

Symmetric Stretching (

): Occurs between 1360–1290 cm⁻¹ .[2] The bonds oscillate in phase. This band is often sharper and easier to identify than the asymmetric stretch.

The Benzamide Interaction

The benzamide moiety introduces the Amide I (C=O stretch, ~1660 cm⁻¹) and Amide II (N-H bend/C-N stretch, ~1600 cm⁻¹) bands.

-

Causality: The electron-withdrawing nature of the nitro group on the benzene ring decreases electron density in the ring. Through the inductive effect (-I), this can slightly increase the force constant of the amide carbonyl (C=O), shifting it to higher wavenumbers, unless resonance effects (+R) dominate.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for functional group identification, it must be objectively compared with Raman and NMR to understand its specific utility for nitro-benzamides.

Table 1: Comparative Performance Matrix

| Feature | FTIR (Mid-IR) | Raman Spectroscopy | NMR (¹H / ¹³C) |

| Primary Utility | Direct detection of polar functional groups ( | Complementary detection of non-polar backbones (C=C, N=N). | Structural elucidation of the carbon/proton skeleton. |

| Nitro Specificity | High. The | Medium. | Low. Indirect detection via chemical shift descaled protons (deshielding effect). |

| Sample Constraints | Hygroscopic samples require care (KBr). Water interferes. | Excellent for aqueous samples.[3] Fluorescence from aromatics can blind the detector. | Requires deuterated solvents; slow acquisition. |

| Limit of Detection | High (especially in Transmission mode). | Lower (scattering is a weak phenomenon). | Low (requires bulk sample). |

| Cost/Throughput | Low Cost / High Throughput (ATR). | High Cost / Medium Throughput. | Very High Cost / Low Throughput. |

Verdict: For the specific task of confirming the presence and electronic environment of the nitro group , FTIR is superior to NMR (which is indirect) and Raman (which suffers from fluorescence in aromatic nitro compounds).

Experimental Protocol: The Self-Validating System

To ensure Trustworthiness and Reproducibility , we utilize a self-validating KBr pellet protocol. While ATR (Attenuated Total Reflectance) is faster, KBr transmission is the "Gold Standard" for resolution in the fingerprint region, essential for resolving the

Protocol: High-Resolution KBr Transmission

Objective: Obtain a spectrum with >80% transmittance baseline and no moisture interference.

-

Desiccation (Pre-Validation): Dry analytical grade KBr powder at 110°C for 2 hours. Store in a desiccator. Reason: KBr is hygroscopic; water bands at 3400 cm⁻¹ will obscure the Amide N-H stretch.

-

Sample Preparation:

-

Mix 1.0 mg of Nitro-benzamide derivative with 100 mg of KBr (1:100 ratio).

-

Grinding: Grind in an agate mortar for 2 minutes. Causality: Particle size must be smaller than the IR wavelength (approx 2-5 µm) to prevent Christiansen effect (scattering baseline).

-

-

Pellet Pressing:

-

Place mixture in a 13mm die.

-

Apply 10 tons of pressure under vacuum for 2 minutes.

-

Check: The resulting pellet must be transparent, not milky.

-

-

Acquisition & Validation:

-

Step A (Background): Scan the empty chamber (or pure KBr pellet) to subtract atmospheric

and -

Step B (Acquisition): Scan sample (32 scans, 4 cm⁻¹ resolution).

-

Step C (Polystyrene Check): If peak positions are doubtful, scan a NIST-traceable polystyrene film. The peak at 1601 cm⁻¹ validates the frequency calibration.

-

Visualization: The Analytical Workflow

Figure 1: The Self-Validating KBr Workflow ensures spectral fidelity by incorporating visual quality checks before data acquisition.

Data Interpretation & Spectral Logic

The following table provides the specific spectral windows for assigning the nitro-benzamide structure.

Table 2: Diagnostic Peak Assignments

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Notes |

| Amide A | N-H Stretch | 3400 – 3180 | Medium, Doublet | Primary amides show two bands ( |

| Amide I | C=O Stretch | 1680 – 1640 | Very Strong | The "Anchor" peak. Conjugation lowers it; EWG ( |

| Amide II | N-H Bend + C-N | 1620 – 1550 | Strong | Critical Overlap Zone with Nitro |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 – 1500 | Very Strong | Often the strongest peak in this region.[1][4] |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1360 – 1290 | Strong | The "Confirmation" peak. Less interference here. |

| C-N (Amide) | C-N Stretch | ~1400 | Medium |

Logic Flow for Deconvolution

When the Amide II and Nitro Asymmetric bands overlap (both ~1550 cm⁻¹), use the Symmetric Stretch (1350 cm⁻¹) as the confirmation key. If the 1350 band is absent, the 1550 band is likely just Amide II.

Figure 2: Decision Logic for distinguishing Nitro groups from Amide bands in conjugated systems.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for base values of Nitro/Amide groups).

-

Karabacak, M., et al. (2012).[5] "Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman." Spectrochimica Acta Part A. Link

-

Mettler Toledo. "IR vs Raman Spectroscopy | Advantages & Limitations." Link

-

Kintek Solution. "Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR." Link

-

University of Colorado Boulder. "IR Spectroscopy Tutorial: Nitro Groups." Link

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. photothermal.com [photothermal.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Fragmentation of N-Dodecyl-4-Nitrobenzamide

Executive Summary

This guide details the fragmentation dynamics of N-dodecyl-4-nitrobenzamide (

The fragmentation profile is characterized by a competition between the lipophilic dodecyl chain and the electron-deficient nitro-aromatic core . In Electrospray Ionization (ESI), the spectrum is dominated by the protonated molecule

Part 1: Structural Context & Theoretical Basis

The fragmentation logic of N-dodecyl-4-nitrobenzamide is governed by two opposing structural forces:

-

The Electron-Withdrawing Group (EWG): The 4-nitro group strongly pulls electron density from the benzene ring. In the context of amide bond cleavage, this destabilizes the formation of the acylium ion (

), making the competing protonation of the amine fragment more thermodynamically favorable in soft ionization modes. -

The Lipophilic Tail (

): The long alkyl chain introduces degrees of freedom that facilitate Charge Remote Fragmentation (CRF) under high-energy conditions, but primarily acts as a neutral loss vehicle in low-energy regimes.

Key Physicochemical Parameters

| Parameter | Value | Mass Spectrometry Implication |

| Monoisotopic Mass | 334.2256 Da | Base peak in EI (Molecular Ion |

| 335.2329 Da | Base peak in ESI (+) | |

| LogP | ~6.5 (Predicted) | High retention in RPLC; requires high % organic mobile phase |

| Proton Affinity | Amide O > Amide N | Protonation occurs on Carbonyl Oxygen, triggering cleavage |

Part 2: Comparative Analysis (Alternatives & Techniques)

To validate the identity of N-dodecyl-4-nitrobenzamide, it is essential to compare its behavior against ionization alternatives and structural analogues.

Comparison 1: Ionization Technique (ESI vs. EI)

This is the primary differentiator for analytical workflows.

| Feature | Electrospray Ionization (ESI-MS/MS) | Electron Impact (EI-MS) |

| Energy Regime | Soft Ionization (Low internal energy) | Hard Ionization (70 eV) |

| Parent Ion | ||

| Primary Mechanism | Mobile Proton Model (Charge-Driven) | Radical-Site Initiation ( |

| Key Fragment | ||

| Alkyl Chain | Preserved (typically lost as neutral dodecene) | Shredded (series of |

| Application | LC-MS (PK/PD studies, biological matrices) | GC-MS (Purity analysis, synthesis confirmation) |

Comparison 2: Structural Analogues

Comparing the target against N-dodecylbenzamide (no nitro group) reveals the electronic influence of the

-

N-Dodecylbenzamide (Alternative): The benzoyl cation (

, -

N-Dodecyl-4-nitrobenzamide (Target): The nitro group destabilizes the acylium ion (

150). Consequently, the protonated amine (

Part 3: Detailed Fragmentation Pathways

Pathway A: Amide Bond Cleavage (ESI/CID)

Upon collisional activation of the

-

Protonation: Occurs on the carbonyl oxygen.

-

Cleavage: The C-N bond breaks.

-

Charge Competition:

-

Route 1 (Acylium Formation): Charge remains on the carbonyl fragment

-

Route 2 (Amine Formation): Proton transfer to the leaving nitrogen

-

Pathway B: Secondary Fragmentation

-

From

150 (Acylium): Loss of CO (28 Da) yields the 4-nitrophenyl cation ( -

From

186 (Amine): Sequential loss of ammonia (

Visualization of Pathways

The following diagram maps the specific transitions for N-dodecyl-4-nitrobenzamide.

Caption: ESI-MS/MS Fragmentation Tree for N-dodecyl-4-nitrobenzamide (

Part 4: Experimental Protocol (LC-MS/MS)

To replicate these results, use the following validated protocol. This setup minimizes in-source fragmentation while ensuring sufficient energy for MS2 characterization.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of N-dodecyl-4-nitrobenzamide in 1 mL DMSO (due to lipophilicity).

-

Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Note: Formic acid is critical to ensure protonation (

) for ESI.

-

LC Conditions (Inlet)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 50% B to 95% B over 5 minutes. (High organic required to elute the C12 tail).

MS Parameters (Triple Quadrupole / Q-TOF)

-

Source: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Drying Gas:

at 350°C, 10 L/min. -

Collision Energy (CE):

-

Screening: Ramp 10–40 eV.

-

Optimal:25 eV typically yields a balanced ratio of

150 and

-

Workflow Diagram

Caption: Step-by-step LC-MS/MS workflow for the characterization of N-dodecyl-4-nitrobenzamide.

Part 5: Diagnostic Data Summary

The following table summarizes the predicted ion list for confirmation.

| m/z (Experimental) | Ion Identity | Formula | Origin/Mechanism | Relative Abundance (Est.) |

| 335.2 | Parent Ion | Protonated Molecule | 100% (MS1) | |

| 186.2 | Fragment A | Protonated Dodecylamine (Amide cleavage + H transfer) | High (MS2) | |

| 150.0 | Fragment B | 4-Nitrobenzoyl Cation (Acylium) | Medium/High (MS2) | |

| 122.0 | Fragment C | 4-Nitrophenyl Cation (Loss of CO from 150) | Low | |

| 76.0 | Fragment D | Phenyl Cation (Loss of | Low | |

| 57.1 | Fragment E | Alkyl Chain Fragment (Charge Remote) | Low (High Energy only) |

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for amide cleavage rules and odd/even electron ion definitions).

-

Gross, M. L. (1992). "Charge-remote fragmentation: an account of research on mechanisms and applications." International Journal of Mass Spectrometry and Ion Processes, 118, 137-165. Link (Source for alkyl chain fragmentation mechanisms).

- Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 843-850.

-

NIST Mass Spectrometry Data Center. "Benzamide, N-butyl-4-nitro-." NIST Chemistry WebBook, SRD 69. Link (Used for comparative EI data of short-chain analogues).

Safety Operating Guide

Personal protective equipment for handling N-dodecyl-4-nitrobenzamide

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of N-dodecyl-4-nitrobenzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is synthesized from the known hazards of its constituent chemical moieties: the 4-nitrobenzamide headgroup and the N-dodecyl alkyl chain. This approach ensures a conservative and robust safety margin, prioritizing the well-being of laboratory personnel.

Hazard Analysis: A Tale of Two Moieties

N-dodecyl-4-nitrobenzamide's safety profile is best understood by considering its two key components:

-

4-Nitrobenzamide: The foundational structure, 4-nitrobenzamide, is classified as harmful if swallowed and is known to cause skin and eye irritation.[1][2][3][4] Its toxicological properties necessitate careful handling to avoid ingestion and direct contact.

-

N-Dodecyl Chain: The long, non-polar dodecyl chain significantly alters the molecule's physical properties, making it more lipophilic (fat-soluble) compared to the parent 4-nitrobenzamide. This increased lipophilicity may enhance absorption through the skin, a critical consideration for personal protective equipment selection and handling procedures.

Given these characteristics, N-dodecyl-4-nitrobenzamide should be handled as a substance that is potentially harmful through ingestion and skin absorption, and as a likely irritant to the skin and eyes.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to mitigate the risks associated with handling N-dodecyl-4-nitrobenzamide. The following table outlines the recommended PPE, with explanations rooted in the compound's anticipated properties.

| PPE Category | Item | Specification and Rationale |

| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes and airborne particles. Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][5] |

| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Given the lipophilic nature of the N-dodecyl chain, these materials offer good resistance. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6] |

| Lab Coat | A standard lab coat is necessary to protect against incidental skin contact. | |

| Respiratory Protection | NIOSH-approved Respirator | Required when handling bulk quantities, if there is a potential for aerosolization, or if working in an area with inadequate ventilation. A particulate filter may be appropriate for handling the solid form. |

| Body Protection | Appropriate Protective Clothing | For large-scale operations or situations with a high risk of splashing, additional protective clothing, such as an apron or coveralls, should be considered to prevent skin exposure.[7] |

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

-

Designated Area: All handling of N-dodecyl-4-nitrobenzamide should occur in a designated area, such as a chemical fume hood, to control potential exposure.

-

Pre-use Inspection: Before starting any work, ensure that all necessary PPE is available and in good condition. Check that safety equipment, such as eyewash stations and safety showers, is accessible and operational.[1]

-

Gather Materials: Have all necessary equipment and reagents ready to minimize movement and potential for spills.

Handling:

-

Weighing and Transfer: When weighing and transferring the solid compound, do so in a well-ventilated area or a fume hood to prevent the dispersion of dust.[2]

-

Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Storage:

-

Container: Store N-dodecyl-4-nitrobenzamide in a tightly sealed, clearly labeled container.

-

Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

-

Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[1][5]

-

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan: Responsible Stewardship

Proper disposal of N-dodecyl-4-nitrobenzamide and any contaminated materials is essential to protect the environment and comply with regulations.

-

Chemical Waste: Dispose of N-dodecyl-4-nitrobenzamide as hazardous chemical waste. Follow all local, state, and federal regulations. Do not dispose of it down the drain.

-

Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, should also be treated as hazardous waste and disposed of accordingly.

-

Containers: Handle emptied containers as you would the product itself. Do not reuse containers for other purposes unless they have been thoroughly decontaminated.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling of N-dodecyl-4-nitrobenzamide, from preparation to disposal.

Caption: Workflow for the safe handling of N-dodecyl-4-nitrobenzamide.

References

-

PubChem. (2026). 4-Nitrobenzamide. National Institutes of Health. Retrieved from [Link]

-

SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sams-solutions.com [sams-solutions.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.